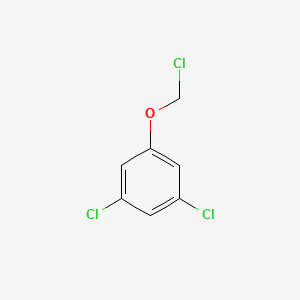
1,3-Dichloro-5-(chloromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-(chloromethoxy)benzene: is an organic compound with the molecular formula C7H5Cl3O . It is a derivative of benzene, where three hydrogen atoms are replaced by two chlorine atoms and one chloromethoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-(chloromethoxy)benzene can be synthesized through the chlorination of 1,3-dichlorobenzene followed by the introduction of a chloromethoxy group. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The chlorination of benzene derivatives is carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichloro-5-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: Reduction of the chloromethoxy group can lead to the formation of 1,3-dichloro-5-methoxybenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce chlorinated benzoic acids.
- Reduction reactions result in methoxy-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dichloro-5-(chloromethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It helps in understanding the metabolism and toxicity of such compounds.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry: this compound is used in the production of specialty chemicals, including polymers and resins. It is also employed in the manufacture of certain pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-(chloromethoxy)benzene involves its interaction with specific molecular targets in biological systems. The chloromethoxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and DNA. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
1,3-Dichlorobenzene: A simpler derivative with only two chlorine atoms.
1,3-Dichloro-5-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a chloromethoxy group.
1,3-Dichloro-5-methoxybenzene: Contains a methoxy group instead of a chloromethoxy group.
Uniqueness: 1,3-Dichloro-5-(chloromethoxy)benzene is unique due to the presence of both chlorine and chloromethoxy groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H5Cl3O |
|---|---|
Peso molecular |
211.5 g/mol |
Nombre IUPAC |
1,3-dichloro-5-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-2-5(9)1-6(10)3-7/h1-3H,4H2 |
Clave InChI |
FUDQYTVVXGHYJV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















